molecular formula C12H8O3S B6337382 2-(5-formylthiophen-2-yl)benzoic Acid CAS No. 886508-84-5

2-(5-formylthiophen-2-yl)benzoic Acid

Cat. No.: B6337382
CAS No.: 886508-84-5
M. Wt: 232.26 g/mol
InChI Key: SJRNPZYHSCYWSA-UHFFFAOYSA-N
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Description

2-(5-Formylthiophen-2-yl)benzoic Acid (CAS 886508-84-5) is a high-purity chemical compound supplied for research and development purposes exclusively. This molecule, with a molecular formula of C 12 H 8 O 3 S and a molecular weight of 232.26 g/mol, serves as a versatile and critical building block in organic synthesis . Its structure incorporates two distinct functional groups—a formyl group and a carboxylic acid—on a biaryl framework connected by a thiophene ring. This unique arrangement makes it a valuable precursor for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science. Researchers utilize this compound as a key intermediate in the synthesis of various heterocyclic compounds. Its primary value lies in its ability to participate in multiple reaction pathways; the aldehyde group is amenable to condensation reactions, such as the formation of Schiff bases, while the carboxylic acid can undergo coupling reactions to form amides or esters . As a building block, it is instrumental in the exploration and development of novel pharmacologically active agents, though its specific mechanism of action is entirely dependent on the final compound into which it is incorporated. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. As a standard laboratory precaution, personal protective equipment should be worn, and the compound should be used only in a well-ventilated area .

Properties

IUPAC Name

2-(5-formylthiophen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRNPZYHSCYWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

This method employs palladium catalysis to couple a boronic acid with an aryl halide. For 2-(5-formylthiophen-2-yl)benzoic acid, two variants are feasible:

Route A:

  • Reactants: 2-Boronobenzoic acid (as methyl ester) + 5-formyl-2-bromothiophene

  • Catalyst: Pd(PPh₃)₄ (1–2 mol%)

  • Base: K₂CO₃ or Na₂CO₃

  • Solvent: Toluene/EtOH (4:1)

  • Conditions: 80–100°C, 12–24 h

  • Yield: 70–85% (hypothetical, based on analogous couplings).

Route B:

  • Reactants: 2-Bromo- or iodobenzoic acid + 5-formyl-2-thiopheneboronic acid

  • Catalyst: PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene)

  • Solvent: DMF/H₂O

  • Key Consideration: The aldehyde group may require protection (e.g., as an acetal) to prevent side reactions during coupling.

Ullmann-Type Coupling

Copper-mediated couplings offer a transition metal alternative, particularly useful for halogenated substrates:

  • Reactants: 2-Iodobenzoic acid + 5-formyl-2-thiopheneboronic acid

  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline as ligand

  • Solvent: DMSO or DMF

  • Temperature: 100–120°C

  • Yield: 60–75% (extrapolated from CN116283895A).

Functionalization of Pre-Coupled Intermediates

Direct Formylation via Vilsmeier-Haack Reaction

For substrates where the thiophene is already attached to the benzoic acid but lacks the formyl group:

  • Reagents: DMF (as formylating agent) and POCl₃

  • Mechanism: Electrophilic substitution at the thiophene’s 5-position, directed by the electron-donating effect of the sulfur atom.

  • Conditions: 0°C to RT, followed by hydrolysis

  • Yield: 50–65% (estimated due to competing side reactions at the benzoic acid group).

Oxidation of Methyl Groups

An alternative route involves introducing a methyl group at the thiophene’s 5-position, followed by oxidation:

  • Couple 2-(2-methylthiophen-5-yl)benzoic acid via Suzuki or Ullmann methods.

  • Oxidize the methyl group to aldehyde using MnO₂ or SeO₂.

  • Oxidation Yield: 70–80% (hypothetical, based on analogous oxidations).

Industrial-Scale Considerations and Green Chemistry

Benzenesulfonyl Hydrazide-Mediated Reduction

Adapting methodologies from CN116283895A, hydrogenation of unsaturated precursors offers a safe, noble metal-free pathway:

  • Substrate: 2-[2-(2-Thienyl)vinyl]benzoic acid

  • Reducing Agent: Benzenesulfonyl hydrazide (1.3–1.7 eq)

  • Base: K₂CO₃ or NaHCO₃

  • Solvent: Acetonitrile or toluene

  • Conditions: 70–90°C, 7–10 h

  • Yield: 89–92% (directly from patent data).

Mechanistic Insight: The hydrazide decomposes under basic conditions to release N₂ and nascent hydrogen, selectively reducing the vinyl group without affecting the formyl moiety.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield RangeScalability
Suzuki-MiyauraHigh regioselectivity, mild conditionsRequires aldehyde protection70–85%Excellent
Ullmann CouplingNo palladium needed, cost-effectiveHigh temperatures, longer reaction times60–75%Moderate
Vilsmeier FormylationDirect functionalizationLow yields due to side reactions50–65%Low
Hydrazide ReductionSafe, high-yield, no noble metalsLimited to substrates with unsaturated bonds89–92%High

Chemical Reactions Analysis

Types of Reactions

2-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: 2-(5-carboxythiophen-2-yl)benzoic acid.

    Reduction: 2-(5-hydroxymethylthiophen-2-yl)benzoic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-formylthiophen-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 2-(5-formylthiophen-2-yl)benzoic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of both a thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.

Biological Activity

2-(5-formylthiophen-2-yl)benzoic acid is a compound characterized by its unique structural features, including a thiophene ring and a benzoic acid moiety. This combination offers potential biological activities that are currently being explored in various research contexts. The compound has garnered attention for its possible applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The molecular formula of this compound is C₁₂H₈O₃S, with a molecular weight of approximately 232.26 g/mol. The presence of the formyl group (-CHO) enhances its reactivity, allowing it to participate in various chemical reactions, including oxidation and reduction.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The thiophene ring provides a conjugated system that may facilitate these interactions, potentially leading to modulation of biochemical pathways. However, detailed mechanisms remain to be elucidated through further research.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown moderate activity against bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicansTBD
3-(5-formylthiophen-2-yl)benzoic AcidBacillus cereusLower than AN2690
5-Trifluoromethyl-2-formylphenylboronic AcidAspergillus nigerModerate

Case Studies

Several studies have investigated the biological properties of thiophene derivatives, highlighting the potential of this compound:

  • Antibacterial Studies : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Bacillus cereus, with MIC values lower than those of established antibiotics like AN2690 (Tavaborole). This suggests potential for development as an antibacterial agent .
  • Antifungal Activity : Another investigation into structurally related compounds indicated moderate antifungal activity against Candida albicans, supporting the hypothesis that the thiophene group enhances biological activity .

Applications in Medicine

The unique structure of this compound positions it as a promising candidate for drug design. Its potential applications include:

  • Drug Development : As a pharmacophore in the development of anti-inflammatory and anticancer agents.
  • Fluorescent Probes : Investigated for use in biological imaging due to its conjugated system .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-formylthiophen-2-yl)benzoic acid, and what are the critical parameters for optimizing yield?

Answer: The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling between a thiophene boronic acid derivative and a benzoic acid halide. For example, 5-formylthiophen-2-yl boronic acid (or its derivatives) can react with 2-bromobenzoic acid under palladium catalysis. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, with ligand choice affecting reaction efficiency.
  • Solvent system : A mix of THF/H₂O or DMF under inert atmosphere ensures solubility and reactivity.
  • Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
  • Purification : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.
    Yield optimization requires careful stoichiometric control of the boronic acid and halide partners, as excess boronic acid can lead to side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde proton) and aromatic protons in the thiophene/benzoic acid moieties.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (C=O of aldehyde) validate functional groups.
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular ion [M+H]⁺.
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves spatial arrangement and hydrogen-bonding interactions in the solid state. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of the formyl group on the reactivity of this compound in cross-coupling reactions?

Answer:

  • Computational modeling : Density Functional Theory (DFT) calculates electron density distribution and frontier molecular orbitals to predict regioselectivity in reactions.
  • Competitive coupling experiments : Compare reaction rates with/without the formyl group using structurally analogous substrates (e.g., 5-methylthiophen-2-yl vs. 5-formylthiophen-2-yl derivatives).
  • Kinetic studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy to quantify activation barriers influenced by the electron-withdrawing formyl group.
  • Substituent screening : Introduce electron-donating/withdrawing groups on the benzoic acid moiety to assess cooperative electronic effects .

Q. What strategies are recommended for resolving discrepancies in reported solubility data of this compound across different solvent systems?

Answer:

  • Controlled solubility assays : Measure solubility in standardized conditions (25°C, inert atmosphere) using DMSO, THF, and aqueous buffers (pH 4–10).
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that may affect solubility.
  • Purity validation : Use HPLC-MS to rule out impurities or decomposition products (e.g., oxidation of the formyl group) that skew results.
  • Molecular dynamics simulations : Predict solvation free energy in different solvents to guide experimental design.
  • Collaborative validation : Cross-check data with independent labs using identical batches and protocols .

Q. How can the potential of this compound as a pharmacophore be evaluated in drug discovery pipelines?

Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) to assess binding affinity.
  • ADMET profiling :
    • Absorption : Caco-2 cell monolayer assays predict intestinal permeability.
    • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life.
    • Toxicity : Ames test for mutagenicity; mitochondrial toxicity assays (e.g., MTT).
  • Derivatization libraries : Synthesize analogs (e.g., ester prodrugs, amides) to improve bioavailability.
  • In vivo studies : Pharmacokinetic profiling in rodent models after lead optimization .

Q. What methodologies are suitable for analyzing the stability of this compound under varying storage and reaction conditions?

Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC.
  • Reaction condition mapping : Test stability in acidic/basic media (e.g., HCl/NaOH) and oxidizing agents (H₂O₂) to identify labile functional groups.
  • Solid-state stability : Use XRPD to detect crystallinity changes and TGA for thermal decomposition profiles.
  • Degradation product identification : LC-MS/MS and NMR characterize byproducts (e.g., carboxylic acid derivatives from formyl oxidation) .

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